molecular formula C14H6S4 B8469403 Dithieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene

Dithieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene

Cat. No. B8469403
M. Wt: 302.5 g/mol
InChI Key: JFYIISXNMRMQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dithieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene is a useful research compound. Its molecular formula is C14H6S4 and its molecular weight is 302.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dithieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dithieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Dithieno[2,3-d:2',3'-d']benzo[1,2-b:4,5-b']dithiophene

Molecular Formula

C14H6S4

Molecular Weight

302.5 g/mol

IUPAC Name

5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene

InChI

InChI=1S/C14H6S4/c1-3-15-13-7-5-12-8(6-11(7)17-9(1)13)14-10(18-12)2-4-16-14/h1-6H

InChI Key

JFYIISXNMRMQNF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC3=CC4=C(C=C32)SC5=C4SC=C5

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 10 ml round bottomed flask was filled with 5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene) (2b) (200 mg, 0.53 mmol), phosphorus pentoxide (28 mg, 0.2 mmol) and trifluoromethanesulfonic acid (6 ml). The mixture was stirred for 72 h at room temperature to give a dark brown solution, which was then poured into ice-water (100 ml). The yellow precipitate was collected by suction filtration and dried under vacuum. The structure of this compound, which was insoluble in apolar organic solvents, was assumed to be the sulfonium salt. Demethylation of the solid was achieved by refluxing it in pyridine (40 ml) for 12 h. When the suspension was cooled to room temperature, a large volume of CH2Cl2 was added to extract the product. Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (1b) was thus obtained as off-white powder by Hexane as an eluent (120 mg, 70%).
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-hexylthiophene)
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A round bottomed flask was filled with 5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-pentylthiophene) (2a) (885 mg, 1.7 mmol), phosphorus pentoxide (93 mg, 0.658 mmol) and trifluoromethanesulfonic acid (20 ml). The mixture was stirred for 72 h at room temperature to give a dark brown solution, which was then poured into ice-water (100 ml). The yellow precipitate was collected by suction filtration and dried under vacuum. The structure of this compound, which was insoluble in apolar organic solvents, was assumed to be the sulfonium salt. Demethylation of the solid was achieved by refluxing it in pyridine (132 ml) for 12 h. When the suspension was cooled to room temperature, a large volume of CH2Cl2 was added to extract the product. Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (1a) was thus obtained as off-white powder by Hexane as an eluent and recrystalise in dichloromethane (200 mg, 26%).
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-pentylthiophene)
Quantity
885 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A round bottomed flask was filled with 5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-propylthiophene) (2c) (1.0 g, 2.2 mmol), phosphorus pentoxide (0.1 g, 0.703 mmol) and trifluoromethanesulfonic acid (20 ml). The mixture was stirred for 72 h at room temperature to give a dark brown solution, which was then poured into ice-water (120 ml). The yellow precipitate was collected by suction filtration and dried under vacuum. The structure of this compound, which was insoluble in apolar organic solvents, was assumed to be the sulfonium salt. Demethylation of the solid was achieved by refluxing it in pyridine (167 ml) for 12 h. When the suspension was cooled to room temperature, a large volume of CH2Cl2 was added to extract the product. Dithieno[2,3-d:2′,3′-d′]benzo[1,2-b:4,5-b′]dithiophene (1c) was thus obtained as off-white powder by hexane as an eluent and recrystalised in dichloromethane (370 mg, 43%).
Name
5,5′-(2,5-bis(methylsulfinyl)-1,4-phenylene)bis(2-propylthiophene)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
120 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.